REACTION_CXSMILES
|
C([N:11]1[CH2:16][CH2:15][C:14]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)([OH:17])[CH2:13][CH2:12]1)(OCC1C=CC=CC=1)=O.C1CCCCC=1>C(O)C.[Pd]>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:14]2([OH:17])[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]2)[CH:19]=1
|
Name
|
1-carbobenzyloxy-4-(3-pyridyl)piperidin-4-ol
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)(O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the catalyst rinsed with fresh ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1(CCNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |